![molecular formula C23H24ClFN4O3S B12422861 (S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BET-IN-1 is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. BET-IN-1 has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BET-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: The final step often involves coupling the intermediates using reagents like palladium catalysts under specific conditions to form the desired BET-IN-1 compound.
Industrial Production Methods
Industrial production of BET-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
BET-IN-1 undergoes various chemical reactions, including:
Oxidation: BET-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BET-IN-1 into reduced forms, often using reagents like sodium borohydride.
Substitution: BET-IN-1 can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
科学的研究の応用
BET-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and chromatin remodeling.
Biology: Employed in cellular and molecular biology to investigate the effects of BET inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins.
作用機序
BET-IN-1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The primary molecular targets of BET-IN-1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action are primarily related to transcriptional regulation and epigenetic modifications.
類似化合物との比較
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in preclinical and clinical studies.
OTX015: A BET inhibitor with potential therapeutic applications in cancer.
Uniqueness of BET-IN-1
BET-IN-1 is unique due to its specific binding affinity and selectivity for BET proteins. It has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and the ability to modulate gene expression effectively. Compared to other BET inhibitors, BET-IN-1 may offer advantages in terms of efficacy and safety profiles.
特性
分子式 |
C23H24ClFN4O3S |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
2-(2-fluoroethoxy)ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C23H24ClFN4O3S/c1-13-14(2)33-23-20(13)21(16-4-6-17(24)7-5-16)26-18(22-28-27-15(3)29(22)23)12-19(30)32-11-10-31-9-8-25/h4-7,18H,8-12H2,1-3H3/t18-/m0/s1 |
InChIキー |
DLIHSIJDGBWETL-SFHVURJKSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
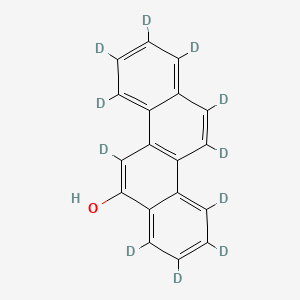
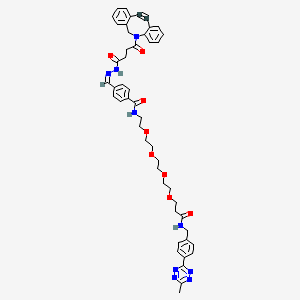
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)


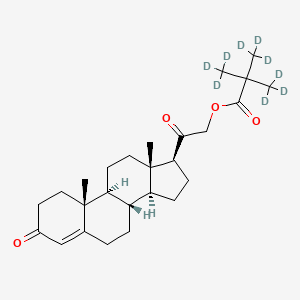

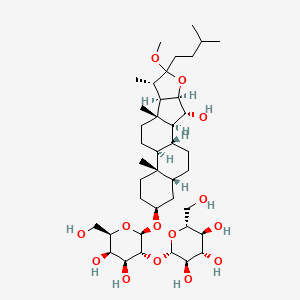
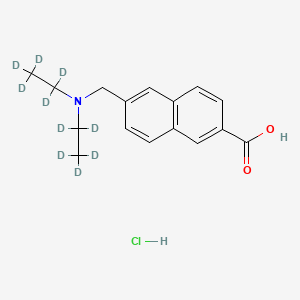
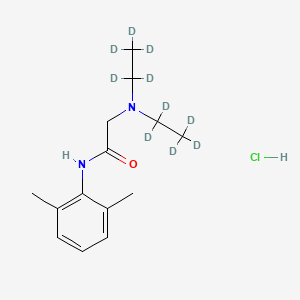
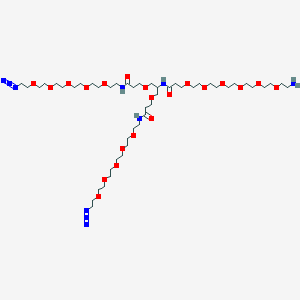
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

